Isoindole-1,3-dione, perhydro-2-phenylaminomethyl-
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Overview
Description
Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- is a chemical compound with the molecular formula C15H12N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with primary amines. This reaction typically occurs under solventless conditions and involves simple heating . The reaction can be represented as follows:
Phthalic anhydride+Primary amine→Isoindole-1,3-dione, perhydro-2-phenylaminomethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless reactions and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of isoindole-1,3-dione, perhydro-2-phenylaminomethyl- involves its interaction with specific molecular targets. For instance, it can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and affecting the corresponding biological pathways .
Comparison with Similar Compounds
Isoindole-1,3-dione, perhydro-2-phenylaminomethyl- can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the perhydro-2-phenylaminomethyl- group.
N-Phenylphthalimide: A derivative with a phenyl group attached to the nitrogen atom of the phthalimide ring.
2-Phenyl-allyl-isoindole-1,3-dione: Another derivative with an allyl group attached to the isoindole ring.
The uniqueness of isoindole-1,3-dione, perhydro-2-phenylaminomethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-(anilinomethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2 |
InChI Key |
GPHHVZCCDCCECW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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